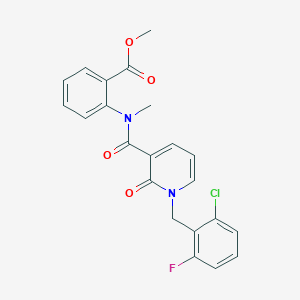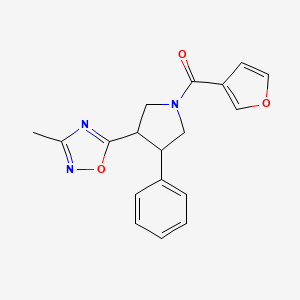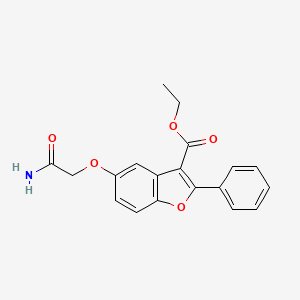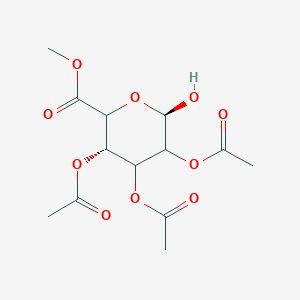
2,3,4-Tri-O-acetyl-α-D-glucuronsäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux, and is useful in studies of Glucuronidation, a major drug metabolizing process .
Synthesis Analysis
The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves several steps. The process starts with D-glucuronic acid lactone, which is converted to D-glucuronic acid methyl ester. This is then acetylated to form 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester, which is finally brominated to yield the product .Molecular Structure Analysis
The molecular formula of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is C15H18Cl3NO10, and its molecular weight is 478.66 . It appears as a white solid .Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is used in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib .Physical and Chemical Properties Analysis
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a white to off-white solid . Its melting point is between 103 - 105℃ .Wissenschaftliche Forschungsanwendungen
- HMR1098-S-Glucuronidmethylester: Diese Verbindung wird aus 2,3,4-Tri-O-acetyl-α-D-glucuronsäuremethylester synthetisiert. Sie wirkt als K-ATP-Blocker und wird zur Prävention des plötzlichen Herztodes entwickelt . Forscher untersuchen seine Auswirkungen auf kardiale Ionenkanäle und potenzielle therapeutische Anwendungen.
- α-Glucuronidierungsreaktionen: this compound dient als Vorläufer bei der Synthese von Glucuroniden. Diese Konjugate spielen eine wesentliche Rolle im Arzneimittelstoffwechsel, der Entgiftung und der Ausscheidung. Forscher verwenden diese Verbindung, um Glucuronidierungspfade und Arzneimittelwechselwirkungen zu untersuchen .
- Arzneimittel-Abgabesysteme: Die Acetylgruppen auf dem Glucuronsäuregerüst können selektiv entfernt werden, wodurch eine ortsspezifische Funktionalisierung ermöglicht wird. Wissenschaftler untersuchen sein Potenzial als Träger für gezielte Arzneimittel-Abgabesysteme .
Herz-Kreislauf-Forschung
Chemische Synthese
Biomedizinische Anwendungen
Zusammenfassend lässt sich sagen, dass this compound eine zentrale Rolle in der Herz-Kreislauf-Forschung, der chemischen Synthese, Glykosylierungsstudien, der Arzneimittelverabreichung, biochemischen Assays und der analytischen Chemie spielt. Seine vielseitigen Anwendungen tragen zu unserem Verständnis biologischer Prozesse und der Arzneimittelentwicklung bei. Wenn Sie weitere Einzelheiten benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 😊🔬🌟 .
Wirkmechanismus
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
Safety and Hazards
Zukünftige Richtungen
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has potential applications in the development of new drugs, particularly in the field of localized inflammatory diseases. Its role in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib suggests it could be used to increase the effectiveness of treatments for these conditions .
Biochemische Analyse
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester in biochemical reactions is primarily as a reactant in the synthesis of complex glycosides and glycoconjugates . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other reactants present.
Cellular Effects
As a reactant in the synthesis of glycosides and glycoconjugates, it may indirectly influence cell function by contributing to the production of these important biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves its participation in the synthesis of glycosides and glycoconjugates . The exact details of this process, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction conditions and the other reactants present.
Eigenschaften
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2406788.png)
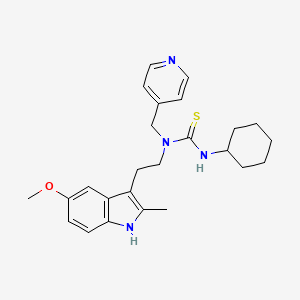

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)
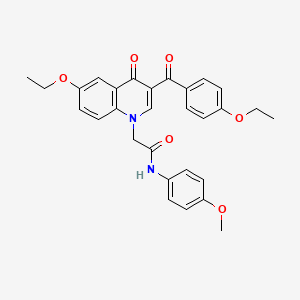
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
